2-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]pyridine-4-carboxamide
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Overview
Description
2-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and a carboxamide group, as well as a piperazine ring with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: The initial step involves the construction of the pyridine ring through a condensation reaction between suitable precursors.
Introduction of the chloro group: The chloro group is introduced via a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the carboxamide group: The carboxamide group is formed through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Attachment of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide derivative, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
2-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide: Similar structure but with a benzamide group instead of a carboxamide group.
4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide: Similar structure with a methylphenyl group.
Uniqueness
2-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]pyridine-4-carboxamide is unique due to the presence of the chloro group, which can significantly influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-21-6-8-22(9-7-21)15-3-2-13(11-19-15)20-16(23)12-4-5-18-14(17)10-12/h2-5,10-11H,6-9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNIXMRLIIDXNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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